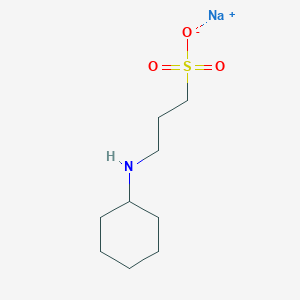

Sodium 3-(cyclohexylamino)propane-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium 3-(cyclohexylamino)propane-1-sulfonate is a useful research compound. Its molecular formula is C9H18NNaO3S and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Sodium 3-(cyclohexylamino)propane-1-sulfonate, also known as CAPS sodium salt, is a multi-anionic compound composed of three cyclohexylamine groups, each end having a sulfonic acid group

Biochemical Pathways

It is used in research to study the interactions between proteins and lipids, and the effects of surfactants on cell membranes .

Result of Action

It is known to be used in research to study the interactions between proteins and lipids, and the effects of surfactants on cell membranes .

Action Environment

It is known that it should be stored at room temperature (10-30°c) in a dry, well-ventilated place, away from fire sources and oxidizers .

Biochemische Analyse

Biochemical Properties

Sodium 3-(cyclohexylamino)propane-1-sulfonate can act as a surfactant, capable of dissolving lipids, proteins, and other hydrophobic molecules . This makes it useful in studies involving membrane proteins and other macromolecules . It has been used to study the interactions between proteins and lipids, and the effects of surfactants on cell membranes .

Molecular Mechanism

Its ability to dissolve hydrophobic molecules suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is limited. It is known to be more hygroscopic and exhibits compressive behavior compared to other anions .

Metabolic Pathways

Given its chemical properties, it may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Subcellular Localization

Given its properties, it may interact with specific compartments or organelles within the cell .

Biologische Aktivität

Sodium 3-(cyclohexylamino)propane-1-sulfonate, commonly referred to as CAPS or CAPSO, is a zwitterionic buffer widely used in biological and biochemical research. Its unique chemical structure allows it to maintain pH stability in various experimental conditions, making it a valuable tool in laboratory settings. This article explores the biological activity of CAPS, including its applications, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₈NNaO₃S

- Molecular Weight : 243.30 g/mol

- CAS Number : 105140-23-6

- pKa : Approximately 9.6 at 25°C

- Solubility : Highly soluble in water (5 g/100 mL) .

CAPS functions primarily as a buffering agent, stabilizing pH levels in biological systems. Its zwitterionic nature allows it to interact with both cations and anions, which is crucial for maintaining physiological conditions in cell cultures and biochemical assays. The compound exhibits a high buffering capacity at alkaline pH levels (8.9 – 10.3), making it suitable for various applications including:

1. Cell Culture

CAPS is frequently used in cell culture media due to its ability to maintain stable pH levels during incubation. This stability is essential for optimal cell growth and function, particularly in sensitive cell lines that require precise environmental conditions.

2. Biochemical Assays

In biochemical assays, CAPS serves as a buffer that minimizes pH fluctuations during reactions involving enzymes and other biomolecules. Its effectiveness has been documented in studies examining enzyme kinetics and protein interactions.

3. Electrophoresis

The compound is utilized in electrophoresis as a running buffer, facilitating the separation of nucleic acids and proteins based on size and charge. Its low ionic strength helps reduce background noise, improving the clarity of results .

Study 1: Buffering Capacity Comparison

A comparative study evaluated the buffering capacities of various zwitterionic buffers, including CAPS. Results indicated that CAPS maintained a more stable pH over time compared to traditional buffers like Tris and phosphate buffers under similar experimental conditions .

Study 2: Impact on Enzyme Activity

Research investigating the effects of different buffers on enzyme activity found that CAPS provided optimal conditions for several enzymes, including proteases and kinases, enhancing their catalytic efficiency by stabilizing reaction environments .

Data Table: Comparison of Buffering Agents

| Buffer Type | pH Range | Molecular Weight | Solubility (g/100 mL) | Applications |

|---|---|---|---|---|

| CAPS | 8.9 - 10.3 | 243.30 g/mol | 5 | Cell culture, electrophoresis |

| Tris | 7 - 9 | 121.14 g/mol | >100 | General biochemistry |

| Phosphate | 6 - 8 | Varies | >100 | Enzyme assays |

Safety and Toxicology

While CAPS is generally regarded as safe for laboratory use, it is important to handle it with care due to potential irritant properties upon contact with skin or eyes. Standard safety precautions should be followed when working with this compound .

Wissenschaftliche Forschungsanwendungen

Buffering Agent

CAPSO is widely used as a buffering agent in biochemical assays. Its pKa value of approximately 10.4 allows it to maintain a stable pH in the physiological range, which is crucial for enzyme activity and stability during experiments.

Table 1: Buffering Capacity of CAPSO

| pH Range | Buffering Capacity |

|---|---|

| 4 - 7 | Moderate |

| 7 - 10 | High |

Protein Purification

In protein purification processes, CAPSO serves as an effective component in chromatography. It helps maintain the desired pH and ionic strength, which are critical for the separation of proteins based on their charge and size.

Case Study: Monoclonal Antibody Production

A study demonstrated the use of CAPSO in the purification of monoclonal antibodies (mAbs). The incorporation of CAPSO in the elution buffer improved the yield and purity of mAbs, showcasing its effectiveness in biopharmaceutical applications .

Organic Synthesis Intermediate

CAPSO is utilized as an intermediate in various organic synthesis reactions. Its functional groups facilitate nucleophilic substitutions and other reactions, making it valuable for synthesizing complex organic molecules.

Table 2: Synthesis Applications of CAPSO

| Reaction Type | Role of CAPSO |

|---|---|

| Nucleophilic Substitution | Reactant or catalyst |

| Esterification | Enhances yield |

| Polymerization | Acts as a functional monomer |

Case Study: Synthesis of α-cyano-3-phenoxybenzyl Derivatives

In a synthetic route involving CAPSO, researchers achieved a high yield (95.6%) of α-cyano-3-phenoxybenzyl derivatives using CAPSO as a rate-promoting agent. This highlights its utility in accelerating reaction rates and improving product yields .

Environmental Analysis

CAPSO has been employed in environmental monitoring, particularly for analyzing water quality. Its buffering capacity aids in maintaining stable conditions during sample analysis, ensuring accurate results.

Agricultural Chemistry

In agricultural chemistry, CAPSO is being explored for its potential as a surfactant in pesticide formulations. Its amphiphilic nature enhances the dispersion and efficacy of active ingredients in agricultural products.

Eigenschaften

IUPAC Name |

sodium;3-(cyclohexylamino)propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3S.Na/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9;/h9-10H,1-8H2,(H,11,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIDLTODXGXBFM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NNaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635424 |

Source

|

| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105140-23-6 |

Source

|

| Record name | Sodium 3-(cyclohexylamino)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.